molecular formula C19H27N3O8S B1670641 Dilopetine Citrate CAS No. 247046-64-6

Dilopetine Citrate

Cat. No.: B1670641
CAS No.: 247046-64-6
M. Wt: 457.5 g/mol
InChI Key: KRFGVGXHTYATEZ-UHFFFAOYSA-N
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Description

Dilopetine Citrate (E6039; CAS 247046-64-6) is a citrate salt of Dilopetine, a dual tachykinin and neuropeptide receptor modulator with demonstrated antidepressant activity . Its molecular formula is C₁₉H₂₇N₃O₈S, with a molecular weight of 457.506 g/mol and a hydrogen bond donor/acceptor count of 4 and 11, respectively. Structurally, it features a high atomic complexity (480) and 31 heavy atoms, contributing to its unique receptor-binding properties .

This compound is typically stored at 2–8°C for long-term stability and is formulated for both oral (e.g., suspensions in 0.5% CMC Na) and injectable (e.g., DMSO/PEG300/Tween 80/physiological saline mixtures) administration.

Properties

CAS No.

247046-64-6

Molecular Formula

C19H27N3O8S

Molecular Weight

457.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C13H19N3OS.C6H8O7/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,10,13H,8-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KRFGVGXHTYATEZ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E-6006 Citrate;  E-6039;  E 6039;  E6039;  Dilopetine Citrate.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparative studies of Dilopetine Citrate are scarce in the provided evidence, its pharmacological profile can be contextualized against broader classes of neuromodulators and citrate-based therapeutics. Below is a synthesized analysis based on structural, mechanistic, and functional attributes:

Table 1: Key Attributes of this compound vs. Representative Compounds

Parameter This compound Typical SSRI (e.g., Fluoxetine) Dual Receptor Modulators (e.g., Vortioxetine) Citrate-Based Drugs (e.g., Magnesium Citrate)
Primary Targets Tachykinin, Neuropeptide Receptors Serotonin Transporter (SERT) SERT, 5-HT₁A/₁B receptors Electrolyte balance (non-pharmacological)
Molecular Weight 457.506 g/mol 309.33 g/mol 298.44 g/mol 294.1 g/mol (Magnesium Citrate)
Mechanistic Class Dual Receptor Modulator Selective Reuptake Inhibitor Multimodal Antidepressant Electrolyte Supplement
Administration Routes Oral, Injectable Oral Oral Oral
Key Indications Depression (preclinical) Depression, OCD Depression, Cognitive Symptoms Constipation, Hypomagnesemia
Unique Features High receptor specificity Long half-life (~4–6 days) Pro-cognitive effects Rapid absorption in GI tract

Mechanistic Differentiation

  • This mechanism aligns more closely with multimodal agents like Vortioxetine, which combines SERT inhibition with 5-HT receptor modulation. However, this compound’s lack of direct SERT interaction may reduce side effects like sexual dysfunction .
  • Citrate Salt Utility : As a citrate salt, this compound benefits from enhanced solubility and bioavailability compared to freebase formulations. This contrasts with citrate salts used in electrolyte supplements (e.g., Magnesium Citrate), where citrate primarily aids absorption rather than pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilopetine Citrate
Reactant of Route 2
Dilopetine Citrate

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